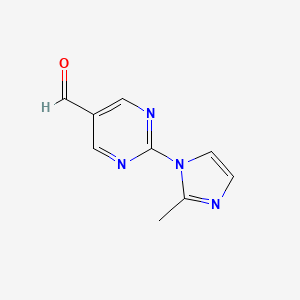
5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazono group attached to a dihydropyridine ring, with a chlorine atom at the 5-position and a diphenylmethylene group at the 2-position. Its distinct chemical structure makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine typically involves the condensation of 5-chloro-2-hydrazinopyridine with benzophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazono linkage, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography may be employed to isolate the pure product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine involves its interaction with molecular targets through its hydrazono and diphenylmethylene groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: Known for its antiviral activity against SARS-CoV-2.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C18H14ClN3 |
|---|---|
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
N-(benzhydrylideneamino)-5-chloropyridin-2-amine |
InChI |
InChI=1S/C18H14ClN3/c19-16-11-12-17(20-13-16)21-22-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,20,21) |
Clave InChI |
CWTTWUOXSLEKCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


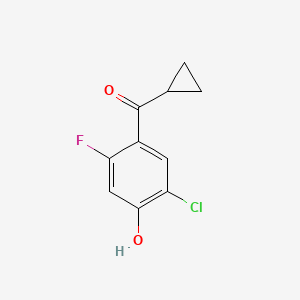
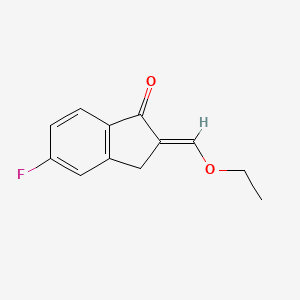
amine](/img/structure/B13306591.png)
![(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B13306593.png)
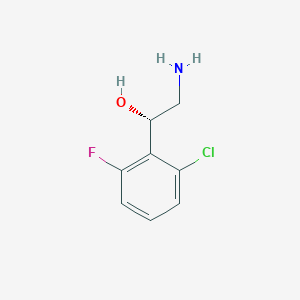

![4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13306618.png)
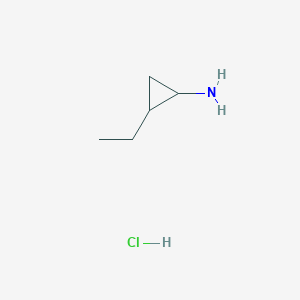
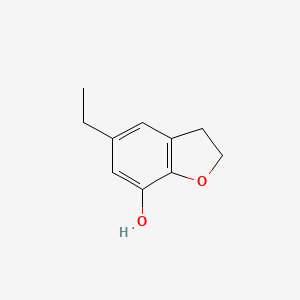
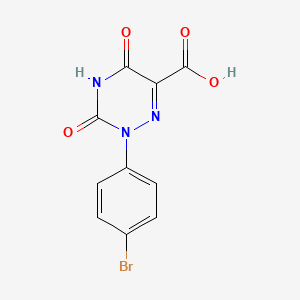

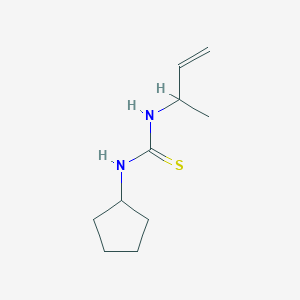
![2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13306666.png)
